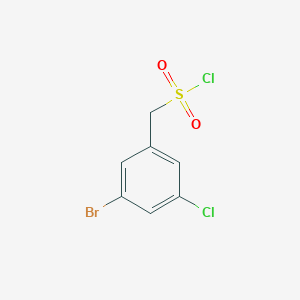

(3-Bromo-5-chlorophenyl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-Bromo-5-chlorophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1499398-66-1 . It has a molecular weight of 303.99 .

Molecular Structure Analysis

The molecular formula of “(3-Bromo-5-chlorophenyl)methanesulfonyl chloride” is C7H5BrCl2O2S . The InChI Code is 1S/C7H5BrCl2O2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Bromo-5-chlorophenyl)methanesulfonyl chloride” include a molecular weight of 303.99 . Unfortunately, specific details such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación

1. Synthesis and Structural Analysis

(3-Bromo-5-chlorophenyl)methanesulfonyl chloride is utilized in the synthesis of various organic compounds. For example, Upadhyaya et al. (1997) describe its use in the synthesis of imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonates, demonstrating its role in producing complex organic structures (Upadhyaya et al., 1997). Similarly, Gao et al. (1991) report its application in regioselective ring-opening reactions of 2,3-epoxy alcohol methanesulfonates, highlighting its utility in specific chemical transformations (Gao et al., 1991).

2. Radioactive Labeling in Metabolic Studies

Burton and Stoutamire (1973) synthesized radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S from (3-Bromo-5-chlorophenyl)methanesulfonyl chloride. This application is crucial for studying the metabolic fate of nematicides, demonstrating the compound's importance in biochemical research (Burton & Stoutamire, 1973).

3. Electrochemical Applications

In the field of electrochemistry, Su et al. (2001) investigated the use of (3-Bromo-5-chlorophenyl)methanesulfonyl chloride in the formation of ionic liquids with aluminum chloride. This research provides insights into the development of new materials for energy storage applications, particularly in the context of sodium insertion into vanadium pentoxide (Su et al., 2001).

4. Catalytic and Reaction Mechanisms

Kang et al. (2017) explored the catalytic decomposition of methanesulfonyl chloride, including variants such as (3-Bromo-5-chlorophenyl)methanesulfonyl chloride, as a key step in methane conversions. This research contributes to understanding the mechanisms underlying low-temperature methane conversions, offering potential applications in industrial chemistry (Kang et al., 2017).

Propiedades

IUPAC Name |

(3-bromo-5-chlorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWYDCMDRNHRAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2610468.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2610472.png)

![methyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2610475.png)

![3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610476.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2610483.png)

![N-phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2610486.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2610487.png)

![1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone](/img/structure/B2610489.png)

![7-Fluoro-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2610490.png)